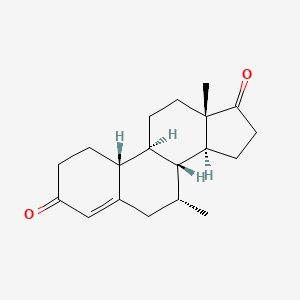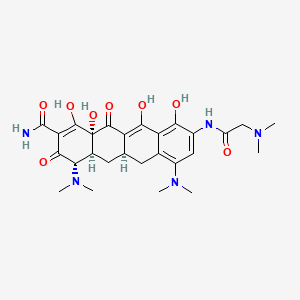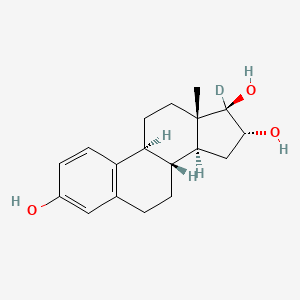
雌三醇-d1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estriol-d1 is a deuterated form of estriol, a naturally occurring estrogen hormone. Estriol is one of the three main estrogens produced by the human body, the others being estrone and estradiol. Estriol is primarily produced during pregnancy and is considered a weak estrogen compared to estradiol. The deuterated form, Estriol-d1, is used in scientific research to study the metabolism and pharmacokinetics of estriol.
科学研究应用
Estriol-d1 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of estriol in the body.
Industry: Employed in the development of new estrogen-based therapies and drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d1 typically involves the introduction of a deuterium atom into the estriol molecule. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reduction of estrone-d1 to estradiol-d1, followed by oxidation to estriol-d1.
Industrial Production Methods: Industrial production of Estriol-d1 involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and isotopic enrichment of Estriol-d1.
化学反应分析
Types of Reactions: Estriol-d1 undergoes various chemical reactions, including:
Oxidation: Estriol-d1 can be oxidized to form estrone-d1.
Reduction: It can be reduced to form estradiol-d1.
Substitution: The hydroxyl groups in Estriol-d1 can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d1
Reduction: Estradiol-d1
Substitution: Various substituted estriol derivatives
作用机制
Estriol-d1, like estriol, exerts its effects by binding to estrogen receptors in target cells. These receptors are part of the nuclear receptor superfamily and act as ligand-activated transcription factors. Upon binding to estriol-d1, the estrogen receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various physiological effects.
相似化合物的比较
Estriol-d1 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Estrone-d1: Another deuterated estrogen used in metabolic studies.
Estradiol-d1: A deuterated form of estradiol, used in similar research contexts.
Non-deuterated Estriol: The naturally occurring form of estriol, used in clinical and research settings.
Estriol-d1’s uniqueness lies in its ability to provide more accurate and detailed insights into estrogen metabolism and pharmacokinetics due to the presence of the deuterium atom.
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JATCHCLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747732 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-98-5 |
Source


|
| Record name | (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
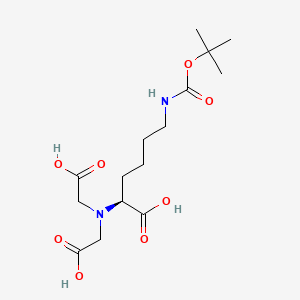
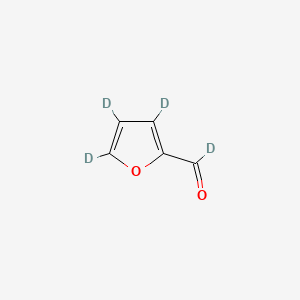
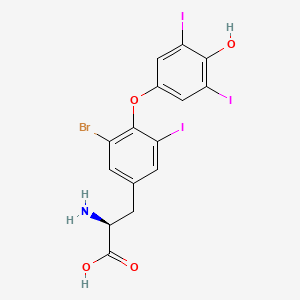

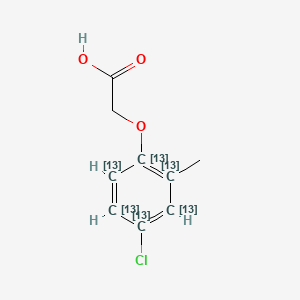
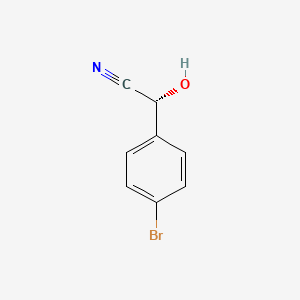
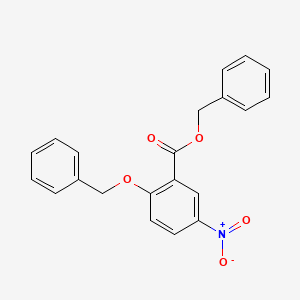
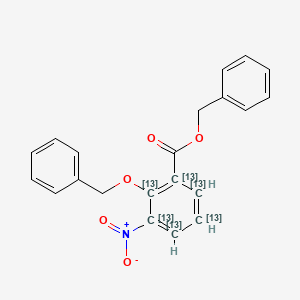
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
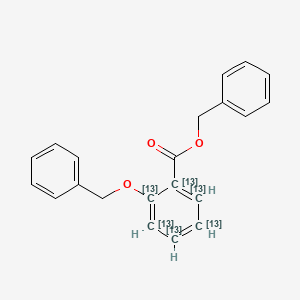
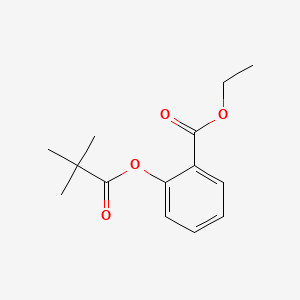
![Ochratoxin B-[d5]](/img/structure/B583418.png)
